molecular formula C45H75ClO36 B8084070 Epichlorohydrin beta-cyclodextrin

Epichlorohydrin beta-cyclodextrin

Cat. No.: B8084070
M. Wt: 1227.5 g/mol
InChI Key: WKAAHQRZZAMMNX-ZQOBQRRWSA-N
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Description

Epichlorohydrin beta-cyclodextrin is a polymer formed by the reaction of epichlorohydrin with beta-cyclodextrin. Beta-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds, forming a toroidal structure with a hydrophobic cavity and hydrophilic exterior. Epichlorohydrin is an epoxide compound that acts as a cross-linking agent, facilitating the formation of polymeric structures. The resulting polymer has unique properties, such as the ability to form inclusion complexes with various molecules, making it useful in a wide range of applications, including environmental remediation, drug delivery, and wastewater treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epichlorohydrin beta-cyclodextrin involves the reaction of beta-cyclodextrin with epichlorohydrin in an alkaline medium. Typically, the reaction is carried out in an aqueous solution of sodium hydroxide, where the hydroxyl groups of beta-cyclodextrin react with the epoxide group of epichlorohydrin, forming ether linkages and resulting in a cross-linked polymer . The reaction conditions, such as temperature, pH, and the molar ratio of reactants, can be optimized to achieve the desired degree of cross-linking and polymer properties .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The polymer is typically produced in the form of gels or beads, which are then purified and dried for various applications .

Chemical Reactions Analysis

Types of Reactions: Epichlorohydrin beta-cyclodextrin primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups on the beta-cyclodextrin molecule. These hydroxyl groups can react with various electrophiles, leading to the formation of different derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and other electrophilic agents. The reactions are typically carried out under mild conditions, such as room temperature and neutral to slightly alkaline pH .

Major Products Formed: The major products formed from the reactions of this compound include various functionalized derivatives, such as carboxylated, sulfonated, and aminated cyclodextrins. These derivatives have enhanced properties and can be tailored for specific applications .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(chloromethyl)oxirane;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35.C3H5ClO/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;4-1-3-2-5-3/h8-63H,1-7H2;3H,1-2H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAAHQRZZAMMNX-ZQOBQRRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(O1)CCl.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H75ClO36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25655-42-9
Details Compound: β-Cyclodextrin-epichlorohydrin copolymer
Record name β-Cyclodextrin-epichlorohydrin copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25655-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

1227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epichlorohydrin beta-cyclodextrin
Reactant of Route 2
Epichlorohydrin beta-cyclodextrin
Reactant of Route 3
Reactant of Route 3
Epichlorohydrin beta-cyclodextrin
Reactant of Route 4
Epichlorohydrin beta-cyclodextrin
Reactant of Route 5
Epichlorohydrin beta-cyclodextrin
Reactant of Route 6
Epichlorohydrin beta-cyclodextrin

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